Arsine, chlorodi(2-furyl)- Arsine, chlorodi(2-furyl)-
Brand Name: Vulcanchem
CAS No.: 64049-08-7
VCID: VC18700711
InChI: InChI=1S/C8H6AsClO2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H
SMILES:
Molecular Formula: C8H6AsClO2
Molecular Weight: 244.50 g/mol

Arsine, chlorodi(2-furyl)-

CAS No.: 64049-08-7

Cat. No.: VC18700711

Molecular Formula: C8H6AsClO2

Molecular Weight: 244.50 g/mol

* For research use only. Not for human or veterinary use.

Arsine, chlorodi(2-furyl)- - 64049-08-7

Specification

CAS No. 64049-08-7
Molecular Formula C8H6AsClO2
Molecular Weight 244.50 g/mol
IUPAC Name chloro-bis(furan-2-yl)arsane
Standard InChI InChI=1S/C8H6AsClO2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H
Standard InChI Key CBHQCIIFSGSSEP-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)[As](C2=CC=CO2)Cl

Introduction

Structural Characteristics

Molecular Architecture

The molecular structure of chloro-bis(furan-2-yl)arsane consists of an arsenic center coordinated to two 2-furyl rings and one chlorine atom. The 2-furyl groups are heterocyclic aromatic rings containing an oxygen atom, contributing to the compound’s electronic configuration. The arsenic atom adopts a sp3\text{sp}^3-hybridized geometry, with bond angles approximating 90–100° due to lone pair repulsion .

The SMILES notation C1=COC(=C1)[As](C2=CC=CO2)Cl\text{C1=COC(=C1)[As](C2=CC=CO2)Cl} explicitly defines the connectivity: each furyl group is linked via the α-carbon (C2 position) to the arsenic atom, while the chlorine occupies the third coordination site . The InChIKey CBHQCIIFSGSSEP-UHFFFAOYSA-N\text{CBHQCIIFSGSSEP-UHFFFAOYSA-N} serves as a unique identifier for this structure in chemical databases .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry simulations, provide insights into the compound’s gas-phase behavior. The following table summarizes adduct-specific CCS values :

Adductm/zPredicted CCS (Ų)
[M+H]+244.93451141.5
[M+Na]+266.91645155.3
[M+NH4]+261.96105150.9
[M+K]+282.89039152.3
[M-H]-242.91995147.3
[M+Na-2H]-264.90190148.8

These values indicate that sodium adducts ([M+Na]+) exhibit larger CCS due to increased molecular volume, consistent with trends in similar organometallic compounds .

Synthesis and Reactivity

Reactivity Profile

The chlorine atom in chloro-bis(furan-2-yl)arsane is susceptible to nucleophilic substitution, enabling derivatization. For instance, reaction with cyanide ions could yield cyanodi(2-furyl)arsane (C9H6AsNO2\text{C}_9\text{H}_6\text{AsNO}_2), a compound with documented synthesis via analogous pathways . Additionally, the arsenic center may engage in redox reactions, though electrochemical studies specific to this compound are lacking.

Physicochemical Properties

Molecular Weight and Composition

The molecular weight of C8H6AsClO2\text{C}_8\text{H}_6\text{AsClO}_2 is 244.50 g/mol, calculated as follows:

  • Carbon: 8×12.01=96.08g/mol8 \times 12.01 = 96.08 \, \text{g/mol}

  • Hydrogen: 6×1.008=6.05g/mol6 \times 1.008 = 6.05 \, \text{g/mol}

  • Arsenic: 74.92g/mol74.92 \, \text{g/mol}

  • Chlorine: 35.45g/mol35.45 \, \text{g/mol}

  • Oxygen: 2×16.00=32.00g/mol2 \times 16.00 = 32.00 \, \text{g/mol}

Predicted Solubility and Stability

Research Gaps and Future Directions

  • Synthetic Optimization: Detailed protocols for high-yield synthesis remain unreported.

  • Spectroscopic Characterization: Experimental NMR, IR, and X-ray crystallography data are needed to validate computational predictions.

  • Application Studies: Potential uses in catalysis or materials science warrant exploration.

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